molecular formula C8H12F2O B1449036 4-(Difluoromethyl)cycloheptan-1-one CAS No. 1803598-75-5

4-(Difluoromethyl)cycloheptan-1-one

Cat. No.: B1449036
CAS No.: 1803598-75-5
M. Wt: 162.18 g/mol
InChI Key: HOCQEHOIWWNIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)cycloheptan-1-one is a chemical compound with the molecular formula C8H12F2O and a molecular weight of 162.18 g/mol It is characterized by the presence of a difluoromethyl group attached to a cycloheptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)cycloheptan-1-one typically involves the introduction of a difluoromethyl group into a cycloheptanone precursor. One common method is the reaction of cycloheptanone with difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are optimized for maximum yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)cycloheptan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(Difluoromethyl)cycloheptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)cycloheptan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptors, leading to downstream biological effects .

Comparison with Similar Compounds

    4-(Trifluoromethyl)cycloheptan-1-one: Similar structure but with a trifluoromethyl group.

    4-(Methyl)cycloheptan-1-one: Contains a methyl group instead of a difluoromethyl group.

    4-(Chloromethyl)cycloheptan-1-one: Features a chloromethyl group.

Uniqueness: 4-(Difluoromethyl)cycloheptan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

4-(difluoromethyl)cycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c9-8(10)6-2-1-3-7(11)5-4-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCQEHOIWWNIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(=O)C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)cycloheptan-1-one
Reactant of Route 2
4-(Difluoromethyl)cycloheptan-1-one
Reactant of Route 3
4-(Difluoromethyl)cycloheptan-1-one
Reactant of Route 4
4-(Difluoromethyl)cycloheptan-1-one
Reactant of Route 5
4-(Difluoromethyl)cycloheptan-1-one
Reactant of Route 6
4-(Difluoromethyl)cycloheptan-1-one

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